

# Foundational Research on CL 218 ,872: A Technical Guide

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## Compound of Interest

Compound Name: CL 218872

Cat. No.: B1662939

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This in-depth technical guide delves into the core foundational research of CL 218 ,872, a triazolopyridazine derivative that has been instrumental in understanding the pharmacology of the GABA-A receptor. This document summarizes key quantitative data, outlines experimental methodologies based on foundational studies, and provides visual representations of its mechanism of action and experimental workflows.

## Core Concepts: Mechanism of Action

CL 218 ,872 is a partial agonist of the gamma-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for the  $\alpha 1$  subunit.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] It is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[2]

CL 218 ,872, like benzodiazepines, binds to an allosteric site on the GABA-A receptor, enhancing the effect of GABA.[3] Its preference for the  $\alpha 1$  subunit is believed to contribute to its distinct pharmacological profile, which includes anxiolytic, sedative, and anticonvulsant properties.[1][4]

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for CL 218 ,872 from foundational research papers.

Receptor Subtype	Ki (nM)	Reference
$\alpha 1$	130	<a href="#">[4]</a>
$\alpha 2$	1820	<a href="#">[4]</a>
$\alpha 3$	1530	<a href="#">[4]</a>
$\alpha 4$	>10000	<a href="#">[4]</a>
$\alpha 5$	490	<a href="#">[4]</a>
$\alpha 6$	>10000	<a href="#">[4]</a>
Rat Cortex	1840	<a href="#">[5]</a>

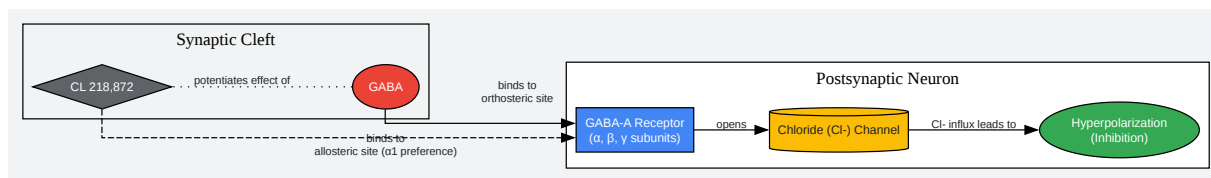
Table 1: In Vitro Binding Affinity of CL 218 ,872 for GABA-A Receptor Subtypes.

Pharmacologic al Effect	Animal Model	ED50 / Effective Dose	Route of Administration	Reference
Anxiolytic (Anti-conflict)	Rat	~5 mg/kg	-	[6]
Anxiolytic (Footshock-induced fighting)	Mouse	58 mg/kg (ED50)	p.o.	[6]
Sedative (Reduced locomotor activity)	Rat	5-20 mg/kg	p.o.	[6]
Sedative (Reduced locomotor activity)	Rat	2.5-10 mg/kg	-	[7]
Sedative (Reduced locomotor activity & head-dipping)	Mouse & Rat	10 mg/kg	-	[3]
Anticonvulsant (Amygdaloid-kindled seizures)	Rat	5, 10, and 20 mg/kg	-	[8]
Anticonvulsant (Kainic acid-induced convulsions)	Rat	≥ 25 mg/kg	i.p.	[9]

Table 2: In Vivo Efficacy of CL 218 ,872.

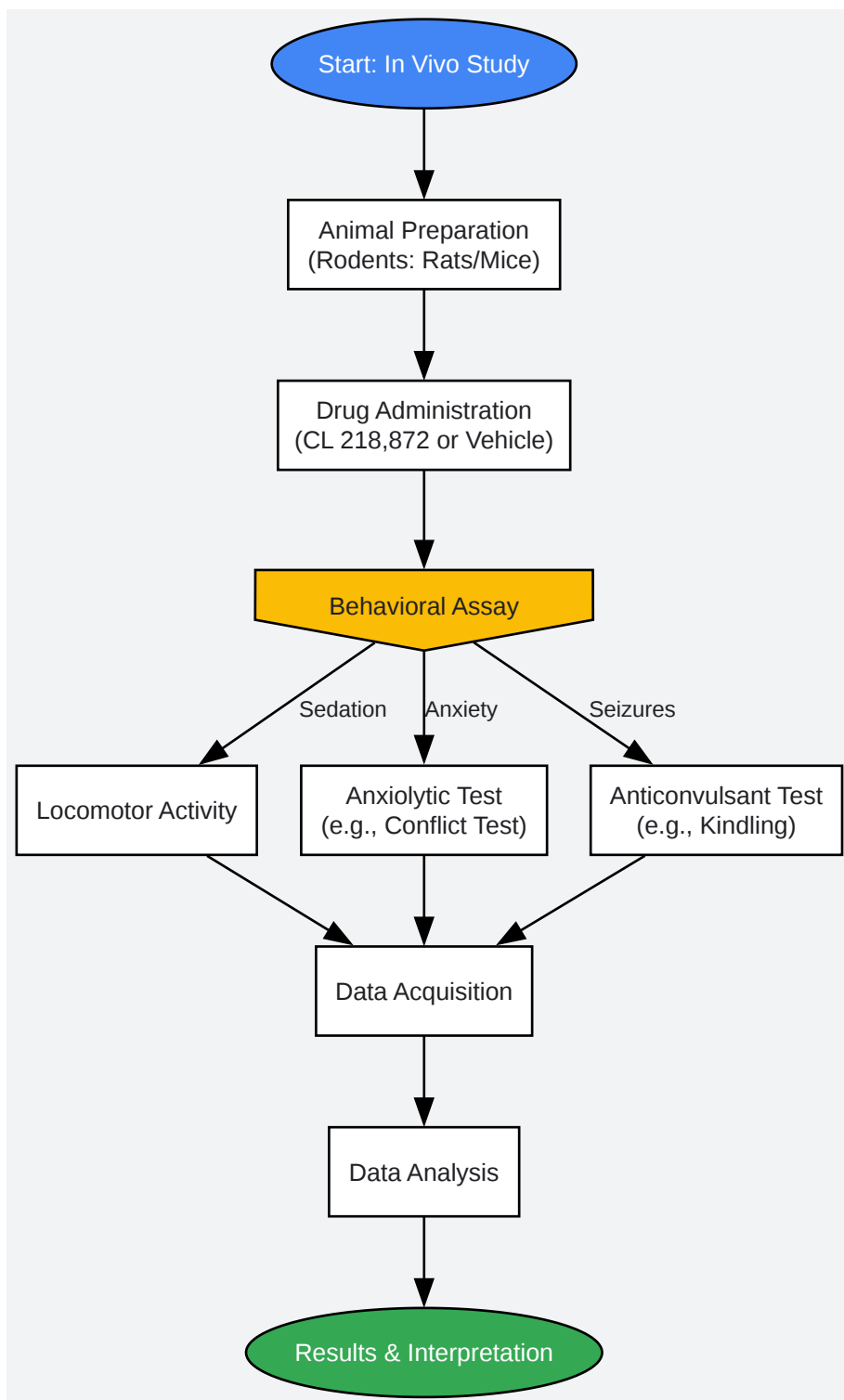
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CL 218 ,872 and a general workflow for its in vivo evaluation.



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Caption: Mechanism of action of CL 218 ,872 at the GABA-A receptor.



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